molecular formula C6H5BrFNO B2460355 5-Bromo-3-fluoro-6-methyl-1H-pyridin-2-one CAS No. 2503209-40-1

5-Bromo-3-fluoro-6-methyl-1H-pyridin-2-one

Cat. No.: B2460355
CAS No.: 2503209-40-1
M. Wt: 206.014
InChI Key: UVCOYAJLJSYTEX-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-6-methyl-1H-pyridin-2-one: is a heterocyclic compound that contains bromine, fluorine, and methyl substituents on a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-6-methyl-1H-pyridin-2-one typically involves the halogenation and fluorination of pyridinone derivatives. One common method includes the bromination of 3-fluoro-6-methylpyridin-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetonitrile or dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in scaling up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-3-fluoro-6-methyl-1H-pyridin-2-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyridinone derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products:

    Substitution Products: Various substituted pyridinones depending on the nucleophile used.

    Oxidized Products: Oxidized derivatives with additional functional groups.

    Reduced Products: Reduced pyridinone derivatives with altered oxidation states.

Scientific Research Applications

Chemistry: 5-Bromo-3-fluoro-6-methyl-1H-pyridin-2-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit activity against various diseases, making it a candidate for drug development.

Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and stability of these materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets. The bromine and fluorine substituents enhance its binding affinity to certain enzymes or receptors, leading to biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target involved.

Comparison with Similar Compounds

  • 5-Bromo-3-fluoro-1-methylpyridin-2-one
  • 5-Bromo-3-fluoro-2-pyridinecarbonitrile
  • 5-Bromo-3-fluoro-1H-pyridin-2-one

Comparison: 5-Bromo-3-fluoro-6-methyl-1H-pyridin-2-one is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Properties

IUPAC Name

5-bromo-3-fluoro-6-methyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-3-4(7)2-5(8)6(10)9-3/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCOYAJLJSYTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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